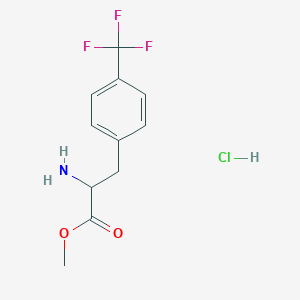

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which imparts unique properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(4-trifluoromethylphenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The hydrochloride salt is then isolated through crystallization or precipitation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride has been investigated for its pharmacological properties. The compound's structural features make it a candidate for developing novel therapeutic agents.

- Antidepressant Activity : Research indicates that derivatives of amino acids like methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate can exhibit antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders, although further studies are necessary to confirm efficacy and safety in humans .

- Neuroprotective Properties : Some studies have suggested that compounds with similar structures may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases . The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.

Synthesis of Pharmaceuticals

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo specific chemical reactions makes it valuable in creating complex molecules.

- Building Block for Peptide Synthesis : Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride can be utilized as a building block in peptide synthesis, contributing to the development of peptide-based drugs . The amino group facilitates coupling reactions with other amino acids or peptide chains.

- Modification of Existing Drugs : The compound can also be modified to create analogs of existing drugs, potentially enhancing their pharmacological profiles or reducing side effects. For instance, modifications can lead to improved selectivity or potency against specific biological targets .

Biochemical Studies

In biochemical research, methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride is used to explore various biological mechanisms and interactions.

- Enzyme Inhibition Studies : The compound can be employed in studies aimed at understanding enzyme inhibition mechanisms. Its structural analogs have been shown to interact with specific enzymes, providing insights into enzyme kinetics and inhibition pathways .

- Cellular Uptake Studies : Due to its unique chemical structure, this compound can be used to study cellular uptake mechanisms and transport processes across cell membranes. Understanding these processes is crucial for drug delivery systems and pharmacokinetics .

Case Studies and Research Findings

Several case studies highlight the applications of methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride:

Mécanisme D'action

The mechanism of action of Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substituents. This makes it particularly valuable in applications where enhanced membrane permeability and resistance to metabolic degradation are desired.

Activité Biologique

Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride (also referred to as Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate HCl) is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. The molecular formula is C11H12F3N, and its hydrochloride form improves solubility in aqueous environments, making it suitable for biological assays.

The mechanism of action of this compound involves its interaction with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or enhancing their activity.

- Receptor Binding : The trifluoromethyl group increases binding affinity to certain receptors, influencing signaling pathways within cells.

- Cell Membrane Penetration : Enhanced lipophilicity allows the compound to penetrate cell membranes effectively, impacting intracellular processes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. For example:

- Chlamydia : The compound has shown selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .

- Bacterial Activity : Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. In vitro studies demonstrated modulation of inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

- Chlamydial Infection Study : A study conducted on infected HEp-2 cells demonstrated that treatment with this compound resulted in a significant reduction in chlamydial inclusions compared to untreated controls. This study highlighted the compound's potential as a therapeutic agent against chlamydial infections .

- Antimicrobial Spectrum Assessment : In a comprehensive assessment of antimicrobial activity, the compound exhibited superior efficacy compared to traditional antibiotics like spectinomycin and penicillin at lower concentrations, indicating its potential as a novel antimicrobial agent .

Research Applications

This compound serves various roles in scientific research:

- Chemical Synthesis : It is utilized as a building block in synthesizing complex organic molecules.

- Biochemical Probes : The compound is investigated for its ability to act as a biochemical probe to study enzyme interactions and receptor binding dynamics.

- Drug Development : Its potential therapeutic properties make it a candidate for further development into drugs targeting inflammatory diseases and infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Methyl 2-amino-3-(4-methylphenyl)propanoate HCl | Structure | Antimicrobial |

| Methyl 3-amino-2-(4-methylphenyl)propanoate HCl | Structure | Antimicrobial |

Propriétés

IUPAC Name |

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZJZSDJWQRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.